2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-chloro-4-methoxyphenyl)acetamide 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-chloro-4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1185019-11-7
VCID: VC8440715
InChI: InChI=1S/C27H23ClN4O3/c1-17-8-10-22-20(12-17)25-26(27(34)31(16-29-25)14-18-6-4-3-5-7-18)32(22)15-24(33)30-19-9-11-23(35-2)21(28)13-19/h3-13,16H,14-15H2,1-2H3,(H,30,33)
SMILES: CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC(=C(C=C5)OC)Cl
Molecular Formula: C27H23ClN4O3
Molecular Weight: 486.9

2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-chloro-4-methoxyphenyl)acetamide

CAS No.: 1185019-11-7

Cat. No.: VC8440715

Molecular Formula: C27H23ClN4O3

Molecular Weight: 486.9

* For research use only. Not for human or veterinary use.

2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-chloro-4-methoxyphenyl)acetamide - 1185019-11-7

Specification

CAS No. 1185019-11-7
Molecular Formula C27H23ClN4O3
Molecular Weight 486.9
IUPAC Name 2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-chloro-4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C27H23ClN4O3/c1-17-8-10-22-20(12-17)25-26(27(34)31(16-29-25)14-18-6-4-3-5-7-18)32(22)15-24(33)30-19-9-11-23(35-2)21(28)13-19/h3-13,16H,14-15H2,1-2H3,(H,30,33)
Standard InChI Key ZMBHNFMERNPJHF-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC(=C(C=C5)OC)Cl
Canonical SMILES CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC(=C(C=C5)OC)Cl

Introduction

Synthesis

While specific synthetic routes for this exact compound are not readily available in the literature, general methods for constructing similar pyrimido-indole derivatives include:

  • Cyclization Reactions: The pyrimido[5,4-b]indole framework can be synthesized through multi-step cyclization involving indoles and pyrimidines.

  • Substitution Reactions: Functionalization of the core structure with benzyl and methyl groups can be achieved using alkylating agents under basic conditions.

  • Amide Bond Formation: The acetamide side chain can be introduced through acylation of an amine precursor with an appropriate acid chloride or anhydride.

For example:

  • A precursor such as 3-benzylindole could undergo condensation with a pyrimidine derivative to form the fused ring system.

  • Subsequent functionalization with chloro and methoxy-substituted phenylacetic acid derivatives would yield the final product.

Potential Applications

Based on analogous compounds in scientific studies, this molecule may exhibit several properties:

3.1. Pharmacological Potential

  • The presence of heterocyclic cores like pyrimidine and indole often correlates with biological activity such as:

    • Anticancer properties due to DNA intercalation or enzyme inhibition.

    • Anti-inflammatory effects via modulation of key signaling pathways.

    • Antimicrobial activity targeting bacterial or fungal enzymes.

3.2. Molecular Docking Studies

  • Computational docking can predict binding affinity to biological targets such as kinases or receptors. The ketone and amide groups could form hydrogen bonds, while aromatic systems may engage in π-stacking interactions.

3.3. Drug Design

  • Structural features like hydrophobic benzyl groups and polar amide linkages suggest drug-like properties. Optimization could improve solubility and bioavailability.

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

  • NMR Spectroscopy (¹H and ¹³C):

    • Identification of chemical shifts corresponding to aromatic protons, methyl groups, and amide hydrogens.

  • Mass Spectrometry (MS):

    • Determination of molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Detection of functional groups such as C=O (ketone) and N-H (amide).

  • X-ray Crystallography:

    • Structural elucidation through single-crystal analysis.

Comparison with Similar Compounds

FeatureCompound in QueryAnalogous Compounds
Core StructurePyrimido[5,4-b]indoleIndole derivatives
Functional GroupsBenzyl, methyl, ketone, acetamideVarious alkyl/aryl substitutions
Reported Biological ActivityNot explicitly reportedAnticancer, anti-inflammatory, antimicrobial
Analytical TechniquesLikely NMR, MS, IRStandard for heterocyclic compounds

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